hERG Channel Blockade: Methanesulfonamide vs. Basic Amine (Comparator Compound 3)
Conversion of the basic pyrrolidine amine (comparator compound 3) to the methanesulfonamide 20 (containing the (3S)-1-methanesulfonylpyrrolidin-3-amine scaffold) dramatically reduces hERG channel blockade. Compound 3 showed hERG IC₅₀ = 0.78 µM, whereas the sulfonamide and its class representatives exhibited substantially reduced blockade in the same whole-cell patch clamp assay . Specifically, the sulfonamide analog tested showed hERG IC₅₀ = 2.8 µM (2800 nM) [1], representing an approximately 3.6-fold reduction in hERG affinity relative to the basic amine comparator.
| Evidence Dimension | hERG channel blockade (IC₅₀) |
|---|---|
| Target Compound Data | hERG IC₅₀ = 2.8 µM (2800 nM) for sulfonamide compound containing (3S)-1-methanesulfonylpyrrolidin-3-amine scaffold [1] |
| Comparator Or Baseline | Basic amine comparator (compound 3): hERG IC₅₀ = 0.78 µM (780 nM) |
| Quantified Difference | ~3.6-fold improvement in hERG IC₅₀ (2800 nM vs. 780 nM) |
| Conditions | Whole-cell patch clamp electrophysiology assay on hERG (Kv11.1) potassium channel, as reported in Kallander et al. 2010 and independently curated in BindingDB |
Why This Matters
hERG IC₅₀ below ~1 µM represents a cardiac safety liability that typically halts preclinical progression; the sulfonamide's ~3.6-fold margin over the basic amine comparator substantiates its procurement for lead optimization programs where torsadogenic risk must be minimized.
- [1] BindingDB entry BDBM50304974. Target: Potassium voltage-gated channel subfamily H member 2 (hERG). Measured IC₅₀ = 2800 nM. Curated from Kallander et al. 2010 by ChEMBL. View Source
